![molecular formula C21H33N3O3 B14784650 1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14784650.png)
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine can be compared with other similar compounds, such as:
1-Boc-4-(Phenylamino)piperidine: This compound is also used in organic synthesis and drug development but lacks the morpholinyl group, which may affect its reactivity and applications.
4-Anilinopiperidine: A precursor in the synthesis of fentanyl and related analogues, this compound is structurally similar but does not have the Boc protection group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C21H33N3O3 |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-morpholin-4-ylanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)24-10-8-17(9-11-24)16-22-18-4-6-19(7-5-18)23-12-14-26-15-13-23/h4-7,17,22H,8-16H2,1-3H3 |
InChI-Schlüssel |
PMXCRERBECGSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


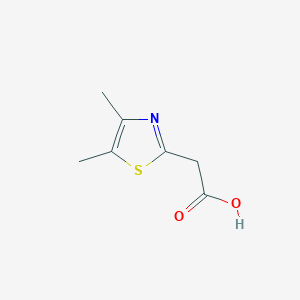
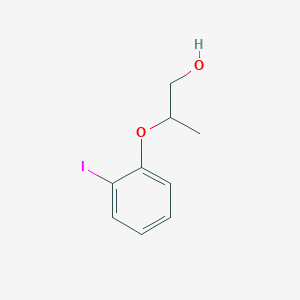

![L-Leucine, N-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4-methyl-, cis-(9CI)](/img/structure/B14784582.png)
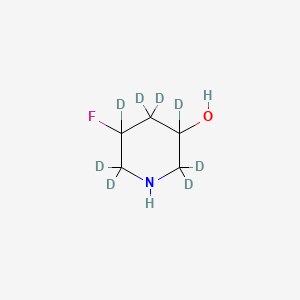
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
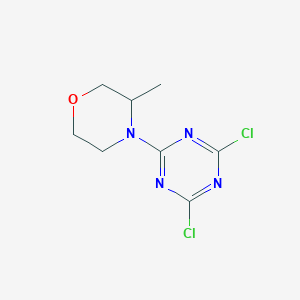
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
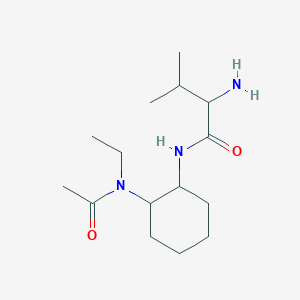
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
![2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
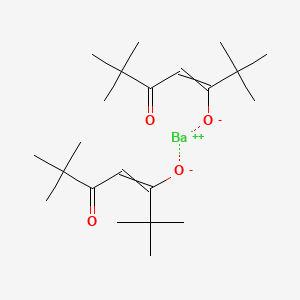
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate](/img/structure/B14784623.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide](/img/structure/B14784636.png)
